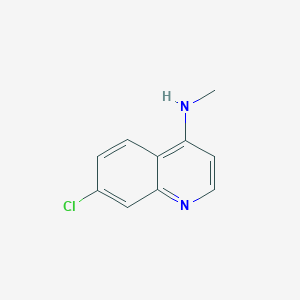

7-chloro-N-methylquinolin-4-amine

Vue d'ensemble

Description

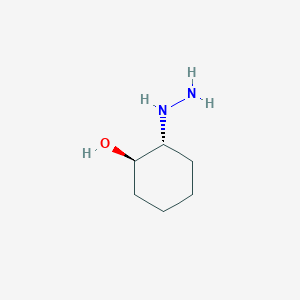

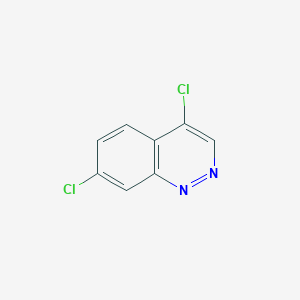

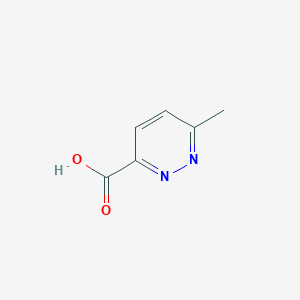

7-chloro-N-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9ClN2 . It is also known by other names such as 7-Chloro-N-methyl-4-quinolinamine and 4-(Methylamino)-7-chloroquinoline .

Synthesis Analysis

The synthesis of 7-chloro-N-methylquinolin-4-amine and its derivatives has been achieved through nucleophilic aromatic substitution reactions . The intermediates are treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 7-chloro-N-methylquinolin-4-amine consists of a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of the compound is 192.64 .Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-N-methylquinolin-4-amine include a molecular weight of 192.64 . The compound is solid in form .Applications De Recherche Scientifique

Summary of the Application

7-chloro-N-methylquinolin-4-amine derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .

Results or Outcomes

The compounds showed moderate antimalarial activity with IC50 < 100 μM, and six of them showed high antimalarial activity with IC50 < 50 M . The most active 7-chloroquinoline derivative was compound 9 . The compounds also showed moderate to good inhibition towards all the tested compounds in antibacterial screening .

2. Anticancer Applications

Summary of the Application

7-chloro-N-methylquinolin-4-amine derivatives have been synthesized and evaluated for their anticancer activities .

Methods of Application or Experimental Procedures

The compounds were synthesized using the same method as described above .

Results or Outcomes

The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines. Compounds 3 and 9 exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .

3. Ultrasound Irradiation

Summary of the Application

7-chloroquinoline derivatives have been synthesized using ultrasound irradiation . This method is considered a green chemistry approach, which aims to reduce the environmental impact of chemical processes.

Methods of Application or Experimental Procedures

The synthesis of new 7-chloroquinoline derivatives was achieved using ultrasound irradiation . This process is known as Cu-mediated click chemistry .

Results or Outcomes

The newly synthesized compounds were evaluated for their antimicrobial, antimalarial, and anticancer activities . The compounds showed moderate antimalarial activity with IC50 < 100 μM .

4. Synthesis of Biologically and Pharmaceutically Active Quinoline

Summary of the Application

Quinoline and its analogues, including 7-chloro-N-methylquinolin-4-amine, have been synthesized for biological and pharmaceutical activities .

Methods of Application or Experimental Procedures

Various synthesis protocols have been reported for the construction of quinoline scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Results or Outcomes

The synthesized quinolines and derivatives have shown potential biological and pharmaceutical activities .

5. Ultrasound Irradiation

Summary of the Application

7-chloroquinoline derivatives have been synthesized using ultrasound irradiation . This method is considered a green chemistry approach, which aims to reduce the environmental impact of chemical processes.

Methods of Application or Experimental Procedures

The synthesis of new 7-chloroquinoline derivatives was achieved using ultrasound irradiation . This process is known as Cu-mediated click chemistry .

Results or Outcomes

The newly synthesized compounds were evaluated for their antimicrobial, antimalarial, and anticancer activities . The compounds showed moderate antimalarial activity with IC50 < 100 μM .

6. Synthesis of Biologically and Pharmaceutically Active Quinoline

Summary of the Application

Quinoline and its analogues, including 7-chloro-N-methylquinolin-4-amine, have been synthesized for biological and pharmaceutical activities .

Methods of Application or Experimental Procedures

Various synthesis protocols have been reported for the construction of quinoline scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Results or Outcomes

The synthesized quinolines and derivatives have shown potential biological and pharmaceutical activities .

Safety And Hazards

Orientations Futures

The future directions for 7-chloro-N-methylquinolin-4-amine and its derivatives could involve further exploration of their biological and pharmaceutical activities . The development of new drugs to treat malaria and non-malarial infectious diseases could potentially utilize the amino-quinoline moiety . Additionally, the synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum is an area of ongoing research .

Propriétés

IUPAC Name |

7-chloro-N-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTWMUXPAIGYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470709 | |

| Record name | 7-chloro-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-methylquinolin-4-amine | |

CAS RN |

21875-67-2 | |

| Record name | 7-chloro-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.